

An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B185593

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Abstract: **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its applications, particularly in the development of novel kinase inhibitors and antiviral agents. The strategic incorporation of the trifluoromethyl moiety often enhances metabolic stability and binding affinity of the final drug candidates.

Chemical and Physical Properties

The key physicochemical properties of **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** are summarized below. This data is essential for researchers in planning reactions, purification, and storage.

Property	Value	Source
CAS Number	198404-35-2	[1]
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂	[1]
Molecular Weight	241.01 g/mol	[1]
Boiling Point	174.7 ± 40.0 °C (Predicted)	[1]
Density	1.735 ± 0.06 g/cm ³ (Predicted)	[1]
MDL Number	MFCD11042581	[1]
Storage Conditions	2-8°C, store under inert atmosphere, protect from light	[1]

Applications in Research and Drug Development

5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine serves as a crucial electrophilic intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from two key features:

- **Reactive Bromomethyl Group:** The C-Br bond in the bromomethyl group is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the facile covalent attachment of the pyrimidine scaffold to other parts of a target molecule, making it a valuable tool for scaffold building and derivatization in drug discovery programs. [1]
- **Trifluoromethyl Group:** The presence of the -CF₃ group significantly influences the electronic properties of the pyrimidine ring. It is a strong electron-withdrawing group and increases the lipophilicity of the molecule. In drug candidates, this can lead to enhanced metabolic stability, improved cell membrane permeability, and stronger binding interactions with target proteins. [1]

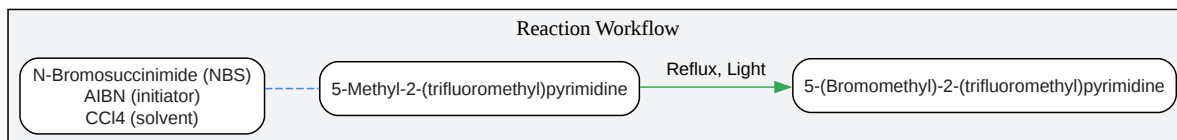
Due to these characteristics, the compound is frequently employed in the synthesis of molecules targeting kinases (kinase inhibitors) and in the development of antiviral therapeutics. [1]

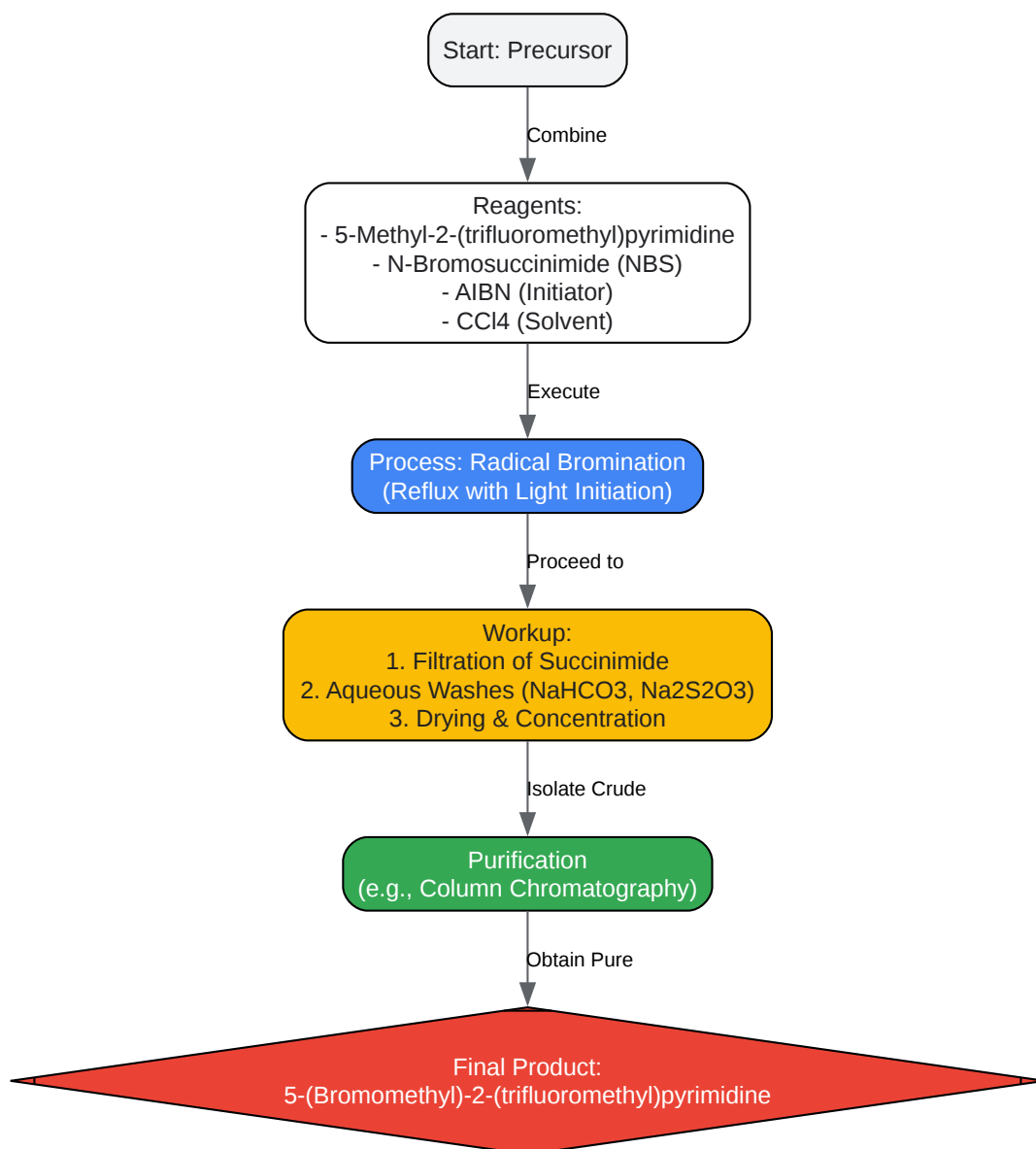
Experimental Protocols

Representative Synthesis: Radical Bromination of 5-Methyl-2-(trifluoromethyl)pyrimidine

A definitive, published protocol for the synthesis of **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** is not readily available in the reviewed literature. However, the most chemically analogous and widely accepted method for its preparation is the free-radical bromination of the benzylic position of the precursor, 5-methyl-2-(trifluoromethyl)pyrimidine. This type of transformation is commonly achieved using N-Bromosuccinimide (NBS) with a radical initiator. The following is a representative, detailed methodology based on established chemical principles for such reactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reaction Scheme:





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